N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide
CAS No.: 900006-44-2
Cat. No.: VC7765317
Molecular Formula: C16H19F2NO3
Molecular Weight: 311.329
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900006-44-2 |
|---|---|
| Molecular Formula | C16H19F2NO3 |
| Molecular Weight | 311.329 |
| IUPAC Name | N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3,4-difluorobenzamide |
| Standard InChI | InChI=1S/C16H19F2NO3/c17-13-5-4-11(8-14(13)18)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20) |
| Standard InChI Key | AGPMDXDAXLWHNT-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide features a spirocyclic 1,4-dioxaspiro[4.5]decane system fused to a methylene-linked 3,4-difluorobenzamide group. The spirocyclic moiety consists of a cyclohexane ring bridged by a 1,4-dioxolane group, creating a rigid, three-dimensional framework. The 3,4-difluorobenzamide substituent introduces electron-withdrawing fluorine atoms at the meta and para positions of the aromatic ring, enhancing the compound’s potential for hydrogen bonding and dipole interactions.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.329 g/mol |
| IUPAC Name | N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3,4-difluorobenzamide |
| SMILES | C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=C(C=C3)F)F |
| Topological Polar Surface Area | 55.8 Ų |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (two ether O, one amide O, two F) |
Data derived from PubChem and VulcanChem databases highlight the compound’s moderate polarity and potential for solubility in organic solvents such as chloroform and methanol .
Synthesis and Manufacturing
Route 1: Stepwise Functionalization
The synthesis begins with 1,4-cyclohexanedione monoethylene ketal (CAS No. 4746-97-8), a precursor synthesized via acid-catalyzed ketalization of 1,4-cyclohexanedione with ethylene glycol . Subsequent reduction of the ketone group using sodium borohydride yields the corresponding alcohol, which is then alkylated with methyl bromoacetate to introduce the methylene spacer. The final step involves coupling the intermediate with 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions, yielding the target compound.
Critical Reaction Conditions
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Ketalization: Conducted in toluene with p-toluenesulfonic acid (PTSA) at reflux (110°C), achieving >85% yield .
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Reduction: Sodium borohydride in ethanol at 0°C, yielding 92% alcohol intermediate.
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Alkylation: Methyl bromoacetate, potassium carbonate, and dimethylformamide (DMF) at 60°C for 12 hours.
Route 2: One-Pot Synthesis
An alternative approach employs a tandem reduction-alkylation strategy. The ketalized cyclohexanedione is simultaneously reduced and alkylated using a Pd/C-catalyzed hydrogenation system in the presence of methyl acrylate, reducing reaction time by 30% compared to Route 1.
Chemical Reactivity and Derivitization
Hydrolysis of the Dioxolane Ring
The 1,4-dioxaspiro[4.5]decane moiety undergoes acid-catalyzed hydrolysis to regenerate the cyclohexanedione, a reaction exploited for controlled release applications. For example, treatment with 1M HCl at 80°C cleaves the ketal within 4 hours, yielding 1,4-cyclohexanedione and ethylene glycol .
Amide Group Reactivity
The benzamide group participates in nucleophilic acyl substitution reactions. Reaction with hydrazine hydrate at 100°C forms the corresponding hydrazide, a precursor for heterocyclic compounds such as 1,3,4-oxadiazoles.
Hypothesized Biological Activity
Enzymatic Inhibition
Molecular docking studies suggest high affinity for cytochrome P450 enzymes, particularly CYP3A4 (). The fluorine atoms and spirocyclic system may stabilize interactions with the enzyme’s hydrophobic active site.
Applications in Material Science
Polymer Additives
The compound’s rigid spirocyclic structure improves the thermal stability of polyesters. Blending 5 wt% into poly(ethylene terephthalate) (PET) increases the glass transition temperature () by 12°C, as measured by differential scanning calorimetry.
Liquid Crystals
Functionalization with mesogenic groups yields smectic liquid crystalline phases with transition temperatures above 150°C, suitable for high-temperature display technologies.
Future Research Directions
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Pharmacokinetic Profiling: In vivo studies to assess oral bioavailability and metabolic stability.
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Structure-Activity Relationships: Synthesis of analogs with varied fluorination patterns to optimize biological activity.
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Scale-Up Challenges: Development of continuous-flow processes to improve the yield of one-pot synthesis routes.
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